molecular formula C21H19NO6S B3580510 ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate CAS No. 5667-59-4

ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate

Cat. No.: B3580510
CAS No.: 5667-59-4
M. Wt: 413.4 g/mol
InChI Key: DRPWDTQJHPCGOZ-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a class of organic compounds that are commonly found in nature . Coumarins have been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidation, and anti-bacterial effects .


Synthesis Analysis

The synthesis of similar coumarin derivatives has been described in the literature . For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .


Molecular Structure Analysis

The molecular structure of similar coumarin derivatives has been characterized using techniques such as NMR and IR spectroscopy . For example, the structures of novel polysaccharide esters and polyelectrolytes decorated with high amounts of photochemically active chromene moieties were evaluated by means of NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar coumarin derivatives have been studied . For instance, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar coumarin derivatives have been analyzed . For example, the calculation of DS Photo and DS Cation in mixed 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid–(3-carboxypropyl)trimethylammonium chloride esters of cellulose was carried out on the basis of UV–Vis measurements and elemental analysis .

Mechanism of Action

The mechanism of action of similar coumarin derivatives has been investigated. For example, a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was found to inhibit the malignant biological behaviors of non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .

Future Directions

The future directions for the research and development of similar coumarin derivatives could involve further exploration of their pharmacological activities, as well as the design of smart materials using these compounds . For instance, the photochemistry observed in the study of photoactive cellulose derivatives may be used to control the properties of the new polysaccharide derivatives, which could be of interest in the design of smart materials .

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-5-propanoylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-4-14(23)17-11(3)16(21(26)27-5-2)19(29-17)22-18(24)13-10-12-8-6-7-9-15(12)28-20(13)25/h6-10H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWDTQJHPCGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360781
Record name ETHYL 4-METHYL-2-[(2-OXOCHROMENE-3-CARBONYL)AMINO]-5-PROPANOYL-THIOPHENE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-59-4
Record name ETHYL 4-METHYL-2-[(2-OXOCHROMENE-3-CARBONYL)AMINO]-5-PROPANOYL-THIOPHENE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Reactant of Route 2
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Reactant of Route 4
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Reactant of Route 6
ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate

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